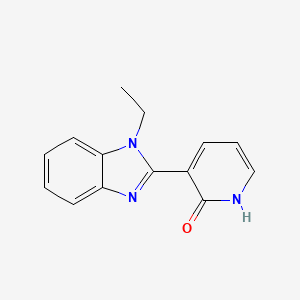![molecular formula C20H17N3O2S B2855868 3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 932976-75-5](/img/structure/B2855868.png)
3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates . This interaction results in a decrease in the phosphorylation level of ROCK downstream signaling protein, inducing changes in cell morphology and migration .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is responsible for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK2, the compound prevents the cell from progressing through the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s potency against its target, as indicated by its low ic50 values, suggests that it may have favorable bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound induces cell cycle arrest, preventing cells from dividing . This can lead to a decrease in the growth of cancer cells, making the compound potentially useful in cancer treatment .
Análisis Bioquímico
Biochemical Properties
The compound 3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one interacts with various enzymes and proteins. For instance, it has been found to inhibit ROCK I and ROCK II enzymes, with IC50 values of 0.004 μM and 0.001 μM respectively . These interactions can significantly influence biochemical reactions within the cell.
Cellular Effects
The compound has been shown to have significant effects on various types of cells. For example, it has been found to reduce the phosphorylation level of ROCK downstream signaling protein, and induce changes in cell morphology and migration . It also exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to bind to Fe(II) in the active site of JmjC histone N-methyl lysine demethylase (KDM) inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been found to significantly reduce the phosphorylation level of ROCK downstream signaling protein over time
Metabolic Pathways
The compound is involved in various metabolic pathways. For instance, it has been found to inhibit the activity of purine nucleoside phosphorylase (PNP), a key enzyme in purine metabolism .
Propiedades
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-15-9-5-6-13(10-15)12-23-19(24)18-17(22-20(23)26)16(11-21-18)14-7-3-2-4-8-14/h2-11,21H,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJZSGBJOKRAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2855785.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]imidazolidine-2-thione](/img/structure/B2855788.png)

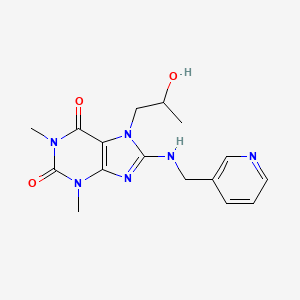
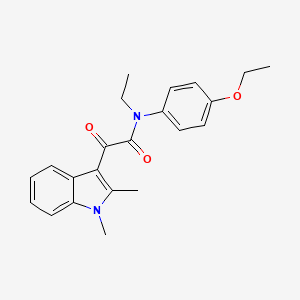
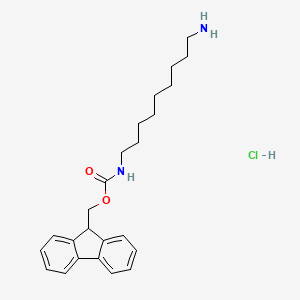
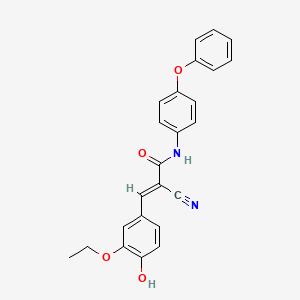

![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2855800.png)
![(2R,6R)-7-Oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;dihydrochloride](/img/structure/B2855803.png)
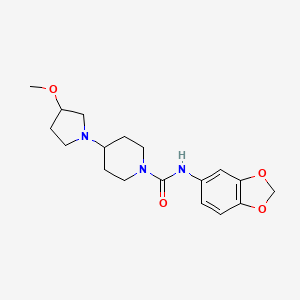
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2855806.png)
